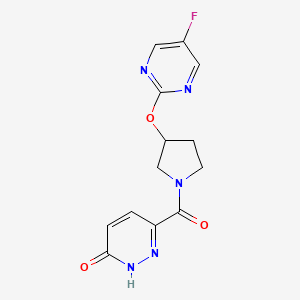
6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazinone core, a pyrrolidine ring, and a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the fluoropyrimidine group. Common reagents used in these reactions include pyridazine derivatives, pyrrolidine, and fluoropyrimidine precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve efficient and cost-effective production. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluoropyrimidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学研究应用
6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine group is known to enhance binding affinity and selectivity, while the pyridazinone core contributes to the overall stability and activity of the compound. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
相似化合物的比较
Similar Compounds
- 6-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 6-(3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 6-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one lies in the presence of the fluoropyrimidine group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications in research and industry.
属性
IUPAC Name |
3-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O3/c14-8-5-15-13(16-6-8)22-9-3-4-19(7-9)12(21)10-1-2-11(20)18-17-10/h1-2,5-6,9H,3-4,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXOILVVQCAXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














